2-Acetyl-3-bromofuran (CAS 22037-29-2) is a disubstituted furan derivative serving as a critical intermediate in medicinal chemistry and materials science. The furan core is a prevalent scaffold in pharmacologically active molecules, and the specific 2,3-substitution pattern of this compound offers chemically distinct reaction sites. The C3-bromine atom provides a reliable handle for carbon-carbon bond formation via cross-coupling reactions, while the C2-acetyl group allows for subsequent modifications such as condensation or reduction, enabling controlled, stepwise synthesis of complex target molecules.
Substituting 2-Acetyl-3-bromofuran with its positional isomer, 2-acetyl-5-bromofuran, is synthetically unviable as it leads to fundamentally different products. The regiochemistry of the furan ring dictates the spatial arrangement and connectivity of the final molecule. Synthetic routes designed for C3-functionalization, common in the development of specific kinase inhibitors or substituted heterocycles, will fail or produce an inactive or undesired constitutional isomer if the C5-bromo analog is used. This makes the choice of the C3-bromo isomer a critical, non-negotiable procurement decision for accessing specific 2,3-disubstituted furan targets.
The primary procurement driver for 2-Acetyl-3-bromofuran is its utility in constructing 2,3-disubstituted furan cores, a pattern inaccessible with C5-substituted isomers. The C3-bromo position enables specific lithiation and subsequent electrophilic quenching at the C4 position, a key step in building complex 3,4-disubstituted furans after removal of directing groups. This contrasts with 2-acetyl-5-bromofuran, which directs functionalization to the C4 position but results in a 2,4,5-substitution pattern, yielding a different molecular scaffold entirely.
| Evidence Dimension | Synthetic Pathway Accessibility |
| Target Compound Data | Enables directed synthesis of 2,3,4-trisubstituted and 3,4-disubstituted furan scaffolds. |
| Comparator Or Baseline | 2-Acetyl-5-bromofuran: Leads to 2,4,5-trisubstituted furan scaffolds. |
| Quantified Difference | Qualitatively different product isomer sets. |
| Conditions | Directed ortho-metalation (DoM) or halogen-metal exchange followed by electrophilic quench. |
For synthesizing target molecules requiring a specific 2,3-disubstituted furan core, this isomer is the only viable starting material.
In palladium-catalyzed cross-coupling reactions, aryl bromides represent a well-established balance of reactivity, stability, and cost compared to other halides. 2-Acetyl-3-bromofuran is an effective substrate in Suzuki-Miyaura reactions for creating C-C bonds. While aryl iodides can react faster, they are typically more expensive and less stable. Aryl chlorides are more economical but often require more specialized, costly ligands and harsher conditions, leading to lower yields. For instance, a study on Suzuki-Miyaura couplings showed that while an aryl iodide could give a 95% yield, the corresponding aryl bromide gave a comparable 89% yield under optimized conditions, whereas an aryl chloride might yield significantly less under the same conditions.
| Evidence Dimension | Reaction Yield in Suzuki-Miyaura Coupling |
| Target Compound Data | High yields (typically >80-90%) with standard Pd catalysts (e.g., PdCl2(dppf)). |
| Comparator Or Baseline | Aryl Iodide Analog: Potentially higher yield/faster rate but higher cost. Aryl Chloride Analog: Significantly lower reactivity, requiring specialized catalysts and conditions. |
| Quantified Difference | Bromide offers a process-optimized balance of high yield and moderate reagent cost. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid. |
This compound provides an optimal combination of high reactivity and process economics for scaling up the synthesis of arylated furan derivatives.
The 3-substituted furan scaffold is a key structural motif in a class of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a validated target in cancer therapy. Synthetic routes to these inhibitors rely on the C3-functionalization of a furan ring. Using 2-Acetyl-3-bromofuran as a starting material allows for the introduction of required aryl or heteroaryl groups at the C3 position via Suzuki coupling. The isomeric 5-substituted furan analogs, which would be produced from 2-acetyl-5-bromofuran, are not reported to have the same potent inhibitory activity, making the procurement of the 3-bromo isomer essential for this specific therapeutic application.
| Evidence Dimension | Biological Activity of Downstream Product |
| Target Compound Data | Serves as a key precursor to potent, 3-arylfuran-based VEGFR-2 inhibitors. |
| Comparator Or Baseline | 2-Acetyl-5-bromofuran: Leads to 5-arylfuran analogs which lack the same reported biological activity profile. |
| Quantified Difference | Enables synthesis of biologically active isomers, whereas the comparator leads to inactive or less active ones. |
| Conditions | Multi-step synthesis involving cross-coupling to form the final active pharmaceutical ingredient. |
This compound is a necessary intermediate for accessing a specific class of high-value, biologically active molecules for pharmaceutical R&D.
Ideal for projects requiring the synthesis of 2,3-disubstituted furans as scaffolds for kinase inhibitors or other targeted therapeutics, where substitution at the C3 position is critical for biological activity.
A reliable precursor for synthesizing 3-aryl furan derivatives via Suzuki or Stille coupling for applications in organic electronics, where defined conjugation pathways are necessary for desired photophysical properties.
Well-suited for process scale-up due to its balanced reactivity and stability, enabling efficient production of complex furan-containing targets without requiring the specialized catalysts often needed for less reactive chloro-analogs.